

physicochemical properties of Budesonide-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Budesonide acid-d8*

Cat. No.: *B15138985*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Budesonide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Budesonide-d8, a deuterated analog of the potent glucocorticoid, Budesonide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and relevant biological context.

Introduction to Budesonide-d8

Budesonide-d8 is the deuterium-labeled version of Budesonide, a synthetic corticosteroid with strong anti-inflammatory properties.^{[1][2]} It is utilized in research and development, often as an internal standard for the quantification of Budesonide in biological samples using mass spectrometry-based methods.^[3] The strategic replacement of hydrogen atoms with deuterium can also be a tool in drug metabolism and pharmacokinetic (DMPK) studies to investigate metabolic pathways. Budesonide itself is a non-halogenated glucocorticoid that acts as a high-affinity agonist for the glucocorticoid receptor (GR).^{[3][4]} Its therapeutic applications include the management of asthma, inflammatory bowel disease, and allergic rhinitis.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Budesonide-d8 and its non-deuterated counterpart, Budesonide.

Table 1: Core Physicochemical Properties of Budesonide-d8

Property	Value	Reference
Chemical Name	(11 β ,16 α)-16,17-[butylidene-1,2,2,3,3,4,4,4-d ₈ -bis(oxy)]-11,21-dihydroxy-pregna-1,4-diene-3,20-dione	
CAS Number	1105542-94-6	
Molecular Formula	C ₂₅ H ₂₆ D ₈ O ₆	
Molecular Weight	438.58 g/mol	
Appearance	White to Off-White Solid	
Melting Point	228-236°C (decomposes)	
Solubility	Slightly soluble in Dimethyl Sulfoxide (DMSO) and Dichloromethane.	
Storage	-20°C	
Purity	≥99% deuterated forms (d ₁ -d ₈)	

Table 2: Physicochemical Properties of Budesonide for Comparison

Property	Value	Reference
CAS Number	51333-22-3	
Molecular Formula	<chem>C25H34O6</chem>	
Molecular Weight	430.53 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	221-232°C (decomposes)	
Solubility	Practically insoluble in water; freely soluble in methylene chloride; sparingly soluble in ethanol.	
LogP (Partition Coefficient)	~2.4	
pKa (Predicted)	12.87 ± 0.10	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized standard procedures applicable to compounds like Budesonide-d8.

Determination of Melting Point

The melting point of Budesonide-d8 can be determined using Differential Scanning Calorimetry (DSC), a thermoanalytical technique.

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: 2-3 mg of Budesonide-d8 is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Methodology:
 - The sample and reference pans are placed in the DSC cell.

- The temperature of the cell is increased at a constant rate, typically 5-10°C per minute.
- The heat flow to the sample and reference is monitored. The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.
- The instrument is calibrated using a certified standard, such as indium, prior to the analysis.

Solubility Assessment

The solubility of Budesonide-d8 in various solvents can be determined using the equilibrium solubility method.

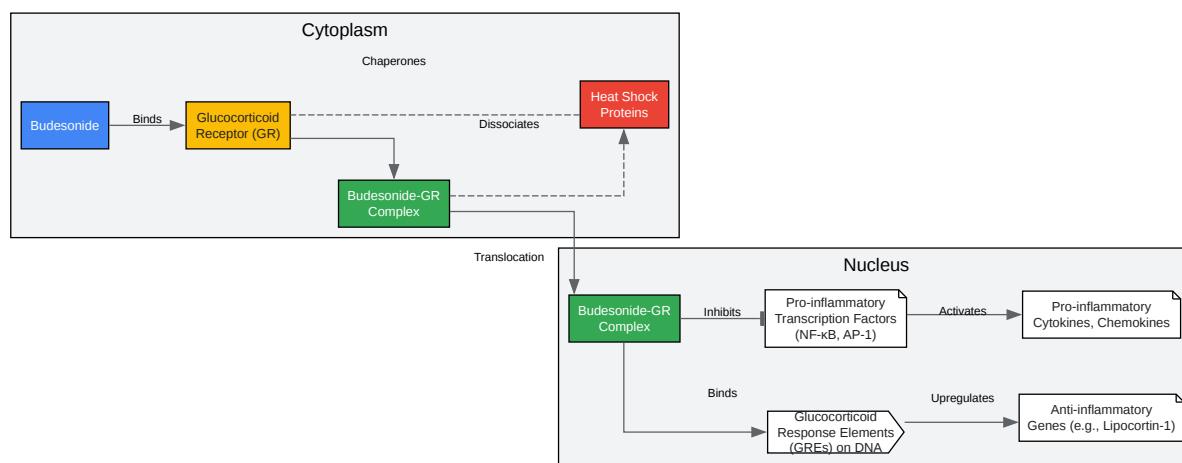
- Materials: Budesonide-d8, selected solvents (e.g., DMSO, Dichloromethane, water, ethanol), analytical balance, vials, orbital shaker, and a suitable analytical technique for quantification such as High-Performance Liquid Chromatography (HPLC).
- Methodology:
 - An excess amount of Budesonide-d8 is added to a known volume of the selected solvent in a vial.
 - The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After shaking, the samples are allowed to stand to allow undissolved solid to settle.
 - An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
 - The concentration of Budesonide-d8 in the filtrate is determined using a validated HPLC method.
 - The solubility is expressed in units such as mg/mL or µg/mL.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

- Materials: Budesonide-d8, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), suitable glassware, and a quantitative analytical method (e.g., HPLC-UV).
- Methodology:
 - A known amount of Budesonide-d8 is dissolved in either water or n-octanol.
 - A known volume of this solution is mixed with a known volume of the other immiscible solvent in a separatory funnel.
 - The funnel is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases and then allowed to stand for the phases to separate completely.
 - The concentration of Budesonide-d8 in both the aqueous and n-octanol phases is determined.
 - The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
 - LogP is the base-10 logarithm of the partition coefficient.

Mechanism of Action and Signaling Pathway

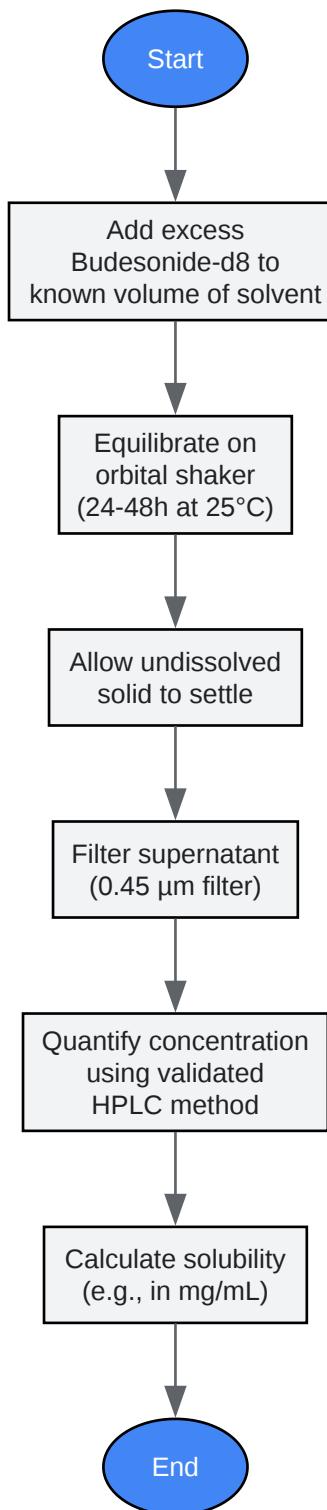

Budesonide, and by extension Budesonide-d8, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The mechanism is a complex interplay of genomic and non-genomic actions.

Upon entering a target cell, Budesonide binds with high affinity to the GR located in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of chaperone proteins. The activated Budesonide-GR complex then translocates into the nucleus.

Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates gene expression in two primary ways:

- Transactivation: The complex can bind to GREs and upregulate the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.
- Transrepression: The Budesonide-GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The overall effect is a potent suppression of the inflammatory response.



[Click to download full resolution via product page](#)

Caption: Budesonide signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of Budesonide-d8.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of Budesonide-d8, a critical tool in pharmaceutical research. The data presented, along with the standardized experimental protocols and mechanistic diagrams, offer a valuable resource for scientists and developers working with this deuterated corticosteroid. Understanding these fundamental properties is essential for its appropriate use in analytical method development, DMPK studies, and other research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Budesonide | 51333-22-3 [chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of Budesonide-d8]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15138985#physicochemical-properties-of-budesonide-d8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com